2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
The compound “2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve the presence of aromatic rings (imidazole and phenyl groups), a sulfanyl group, and an acetamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions due to its amphoteric nature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in water and other polar solvents .Scientific Research Applications
Potential Radioligand for Imaging Histamine H3 Receptors
3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a compound related to the specified chemical structure, has been labeled with 18 F for clinical PET studies, aiming to serve as a potential histamine H3 receptor ligand. This synthesis involved specific chemical reactions and achieved a product with high radiochemical yield and purity, suggesting its utility in clinical PET imaging studies (Iwata et al., 2000).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, as determined by various in vitro assays. The study suggests the importance of hydrogen bonding in the self-assembly processes of these complexes and their potential as antioxidants (Chkirate et al., 2019).
Glutaminase Inhibitors for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer treatment. The study highlights the structure-activity relationship of BPTES analogs and their potential in attenuating the growth of human lymphoma cells in vitro and in vivo, emphasizing their application in cancer therapy (Shukla et al., 2012).
Fluorogenic Dyes via Oxidation
The oxidation of certain imidazolone compounds with selenium dioxide has been shown to form compounds with significant bathochromic shifts in their absorption and emission spectra. This chemical transformation suggests the potential use of the synthesized compounds as fluorogenic dyes, demonstrating an application in material sciences for creating novel fluorescent materials (Zaitseva et al., 2020).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses. The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative of imidazole.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target and the nature of the interaction.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-10-14(2)19(15(3)11-13)23-18(25)12-26-20-22-8-9-24(20)17-6-4-16(21)5-7-17/h4-11H,12H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQWISFQUFGWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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